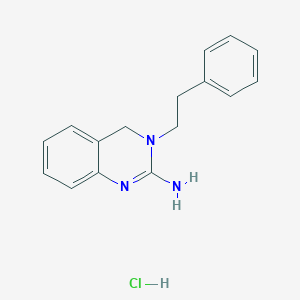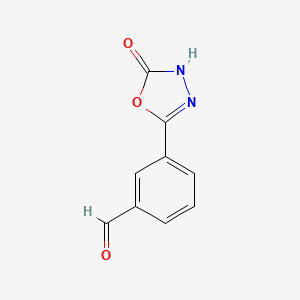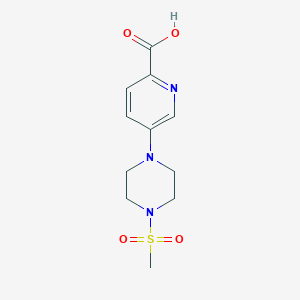
5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a piperazine ring with a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of methyl groups using strong oxidizing agents like potassium permanganate.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
- 5-(4-Methylsulfonylpiperidin-1-yl)pyridine-2-carboxylic acid
- 5-(4-Methylsulfonylpiperazin-1-yl)pyrimidine-2-carboxylic acid
Uniqueness
5-(4-Methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a methylsulfonyl group and a piperazine ring, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C11H15N3O4S |
|---|---|
分子量 |
285.32 g/mol |
IUPAC 名称 |
5-(4-methylsulfonylpiperazin-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)14-6-4-13(5-7-14)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) |
InChI 键 |
FRXRYOXTOINNJJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CN=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



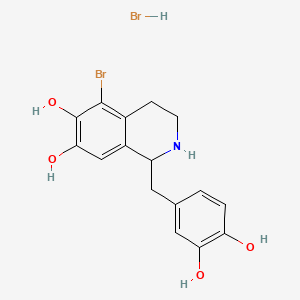
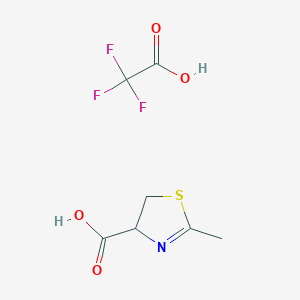
![tert-Butyl 7'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13852676.png)
![(1R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethyl 2-amino-4-thiazoleacetate Hydrochloride](/img/structure/B13852677.png)

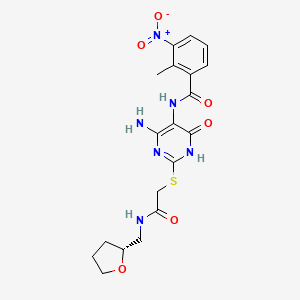
![5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13852698.png)
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
